molecular formula C10H6ClNOS B3055067 2-(4-Chlorobenzoyl)thiazole CAS No. 62946-50-3

2-(4-Chlorobenzoyl)thiazole

Cat. No. B3055067
CAS RN: 62946-50-3
M. Wt: 223.68 g/mol
InChI Key: DALBXMZGPNOJAG-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)thiazole is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen . The structure of 2-(4-Chlorobenzoyl)thiazole includes a thiazole ring with a 4-chlorobenzoyl group attached to it .


Molecular Structure Analysis

The molecular structure of 2-(4-Chlorobenzoyl)thiazole is characterized by the presence of a thiazole ring, which contains sulfur and nitrogen atoms . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .

Scientific Research Applications

  • Synthetic Chemistry:

    • 2-(4-Chlorobenzoyl)thiazole derivatives serve as building blocks in the synthesis of various compounds. For instance, 4-((4-chlorobenzoyl)oxy) benzoic acid was employed to synthesize new thiazole heterocycles, leading to compounds with potential antimicrobial, anti-inflammatory, and analgesic activities (Mays Neamah M & Ibtissam K Jassim, 2022).
  • Pharmacology - Antimicrobial Activities:

    • Various derivatives of 2-(4-Chlorobenzoyl)thiazole, such as 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one, have demonstrated significant antimicrobial properties against a broad spectrum of bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Mycobacterium tuberculosis, as well as antifungal properties against strains like Candida albicans and Aspergillus niger (H. B'Bhatt & S. Sharma, 2017).
    • Thiazole derivatives, including those with 2-(4-Chlorobenzoyl)thiazole structures, are acknowledged for their biological activities like antibacterial and antifungal effects, making them valuable in drug development and therapeutic applications (M. Chhabria et al., 2016).
  • Materials Science - Corrosion Inhibition:

    • Some thiazole derivatives, closely related to 2-(4-Chlorobenzoyl)thiazole, have been studied for their corrosion inhibition properties. For instance, compounds like 2-amino-4-(4-chlorophenyl)-thiazole were subject to quantum chemical and molecular dynamics simulation studies to predict their performance against corrosion of iron, showing promising results (S. Kaya et al., 2016).
  • Pharmacology - Drug Delivery Systems:

    • Research has explored the use of 2-amino-4-(4-chlorophenyl)thiazole in drug transport systems. For example, gold nanoparticles stabilized with a complex containing this compound showed promise in improving drug delivery, indicating its potential in therapeutic applications (I. Asela et al., 2017).
  • Biochemistry - Enzyme Inhibition:

    • Thiazole derivatives, including those related to 2-(4-Chlorobenzoyl)thiazole, have been studied for their inhibitory effects on various enzymes, indicating their potential use in therapeutic applications targeting specific enzymatic pathways (Işıl Nihan Korkmaz, 2022).

Safety and Hazards

While the specific safety and hazards of 2-(4-Chlorobenzoyl)thiazole are not detailed in the retrieved sources, similar compounds, such as 4-Chlorobenzoyl chloride, are known to cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Thiazole derivatives, including 2-(4-Chlorobenzoyl)thiazole, have potential applications in various fields. For instance, they can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components . Moreover, they have been found to exhibit diverse biological activities, making them promising candidates for drug development .

properties

IUPAC Name

(4-chlorophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALBXMZGPNOJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373881
Record name 2-(4-Chlorobenzoyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzoyl)thiazole

CAS RN

62946-50-3
Record name 2-(4-Chlorobenzoyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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